Bq-123

描述

BQ-123 has been investigated for the basic science and treatment of Coronary Artery Disease, Aorto-coronary Bypass Grafting, and ST-Elevation Myocardial Infarction.

CHEMBL314691 is a Protein drug.

derived from the modification of a natural lead of BE-18257B, an endothelin A receptor antagonist; has neuroprotective activity; amino acid sequence given in first source

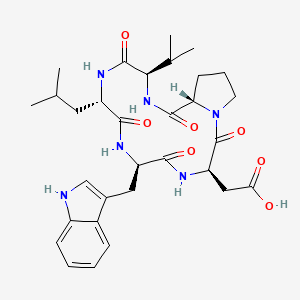

Structure

3D Structure

属性

IUPAC Name |

2-[(3R,6R,9S,12R,15S)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N6O7/c1-16(2)12-21-27(40)33-22(13-18-15-32-20-9-6-5-8-19(18)20)28(41)35-23(14-25(38)39)31(44)37-11-7-10-24(37)29(42)36-26(17(3)4)30(43)34-21/h5-6,8-9,15-17,21-24,26,32H,7,10-14H2,1-4H3,(H,33,40)(H,34,43)(H,35,41)(H,36,42)(H,38,39)/t21-,22+,23+,24-,26+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCMAAOURFJIHD-PJNXIOHISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N6O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70929476 |

Source

|

| Record name | Cyclo(Trp-Asp-Pro-Val-Leu) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136553-81-6 |

Source

|

| Record name | Cyclo(Trp-Asp-Pro-Val-Leu) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136553816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BQ-123 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12054 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclo(Trp-Asp-Pro-Val-Leu) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BQ-123 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2A8YZM151 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of BQ-123: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BQ-123 is a potent and highly selective antagonist of the Endothelin-A (ETA) receptor, a G-protein coupled receptor integral to vasoconstriction and cell proliferation. This cyclic pentapeptide, originally isolated from the fermentation broth of Streptomyces misakiensis, competitively inhibits the binding of endothelin-1 (ET-1) to the ETA receptor, thereby attenuating its diverse physiological and pathological effects. This guide provides an in-depth exploration of the molecular mechanism of this compound, detailing its interaction with the ETA receptor, the subsequent impact on intracellular signaling cascades, and its physiological consequences. Quantitative data on its binding affinity and in vivo efficacy are presented, alongside detailed protocols for key experimental assays used in its characterization.

Core Mechanism of Action: Selective ETA Receptor Antagonism

This compound exerts its effects by acting as a competitive antagonist at the Endothelin-A (ETA) receptor.[1] The endothelin system comprises three peptide ligands (ET-1, ET-2, and ET-3) and two primary receptor subtypes, ETA and ETB. The ETA receptor, found predominantly on vascular smooth muscle cells, displays a higher affinity for ET-1 and mediates vasoconstriction and cellular proliferation.[2] this compound selectively binds to the ETA receptor, preventing the endogenous ligand ET-1 from binding and initiating downstream signaling.[3] This selectivity is crucial to its pharmacological profile, as the ETB receptor is involved in vasodilation through the release of nitric oxide and prostacyclin.

The binding of this compound to the ETA receptor is reversible, allowing for the displacement of the antagonist with increasing concentrations of the agonist, ET-1.[4] This competitive antagonism has been demonstrated in various in vitro systems, including porcine coronary arteries, where this compound shifts the concentration-response curve for ET-1 to the right without altering the maximal response.[4]

Impact on Intracellular Signaling Pathways

The ETA receptor is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins.[1] Upon activation by ET-1, the Gq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] this compound, by blocking ET-1 binding, effectively inhibits this entire cascade.

Inhibition of Calcium Mobilization

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2] The subsequent increase in cytosolic Ca2+ is a critical signal for a multitude of cellular processes, most notably vasoconstriction in smooth muscle cells.[1] Studies in cultured rat mesangial cells have demonstrated that this compound dose-dependently suppresses the elevation of intracellular Ca2+ in response to ET-1.[2]

Attenuation of Proliferative and Inflammatory Signaling

Beyond its effects on calcium, the ETA receptor, when activated by ET-1, can stimulate proliferative pathways such as the PI3K/Akt pathway, leading to cell growth and DNA synthesis.[5] this compound has been shown to inhibit ET-1-induced phosphoinositide breakdown and DNA synthesis in vascular smooth muscle cells.[6]

More recently, this compound has been implicated in modulating inflammatory responses. It has been shown to attenuate acute inflammation by activating polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs). This activation occurs through an IL-13/STAT6/ARG1 signaling pathway, highlighting a novel anti-inflammatory mechanism of ETA receptor antagonism.[7]

Quantitative Data

The potency and selectivity of this compound have been quantified in numerous studies. The following tables summarize key binding affinity and in vivo efficacy data.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Parameter | Value | Receptor | Cell/Tissue Type | Reference |

| IC₅₀ | 7.3 nM | ETA | Porcine aortic vascular smooth muscle cells | [6][8][9] |

| Kᵢ | 1.4 nM | ETA | - | [3] |

| Kᵢ | 1500 nM | ETB | - | [3] |

| Kᵢ | 3.3 nM | ETA | Human neuroblastoma cell line SK-N-MC | [10] |

| Kᵢ | 25 nM | ETA | - | [8] |

| pA₂ | 7.35 | ETA | Isolated porcine coronary arteries | [11] |

| Half maximal inhibition of Ca²⁺ elevation | 28 nM | ETA | Cultured rat mesangial cells | [2] |

Table 2: In Vivo Efficacy of this compound in Hypertensive Rat Models

| Animal Model | Dose | Route | Effect | Reference |

| Spontaneously Hypertensive Rats (SHR) | 0.16-164 nmol/kg/min for 6h | IV | Dose-dependent reduction in mean arterial pressure (~30 mmHg) | [12] |

| Spontaneously Hypertensive Rats (SHR) | 16 nmol/kg/min | IV | Maximal reduction in mean arterial pressure | [13] |

| Stroke-Prone SHR (SHRSP) | 1.2 and 30 mg/kg/hr | IV | Significant decrease in blood pressure | [11] |

| DOCA-salt SHR | 1-30 mg/kg/h | IV | Dose-dependent decrease in blood pressure | [5] |

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of this compound for the ETA receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the ETA receptor (e.g., human neuroblastoma SK-N-MC cells) to confluence.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the prepared membranes, a fixed concentration of a radiolabeled ETA receptor ligand (e.g., [³H]this compound), and varying concentrations of unlabeled this compound (for displacement).

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

-

Separation and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Measurement

This assay measures the ability of this compound to inhibit ET-1-induced increases in intracellular calcium.

Methodology:

-

Cell Preparation and Dye Loading:

-

Plate cells (e.g., cultured rat mesangial cells or HEK 293T cells) on glass coverslips and allow them to adhere.

-

Wash the cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., 2 µM Fura-2/AM or Fluo-4/AM) by incubating at room temperature for 15-30 minutes.[8]

-

Wash the cells to remove excess extracellular dye.

-

-

Antagonist Pre-incubation:

-

Incubate the dye-loaded cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 30 minutes at 37°C).[8]

-

-

Fluorescence Measurement:

-

Mount the coverslip on a fluorescence microscope equipped for live-cell imaging.

-

Establish a baseline fluorescence reading.

-

Stimulate the cells by adding a known concentration of ET-1 (e.g., 100 nM).[8]

-

Record the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the ratio of fluorescence emission at two different excitation wavelengths.

-

-

Data Analysis:

-

Quantify the peak fluorescence change in response to ET-1 in the presence and absence of this compound.

-

Calculate the percentage inhibition of the ET-1-induced calcium response by this compound at each concentration.

-

Determine the IC₅₀ value for this compound's inhibition of calcium mobilization.

-

Western Blotting for PI3K/Akt Pathway Activation

This method is used to assess the effect of this compound on the phosphorylation (and thus activation) of key proteins in the PI3K/Akt signaling pathway.

Methodology:

-

Cell Treatment and Lysis:

-

Culture cells to a suitable density and serum-starve them to reduce basal pathway activation.

-

Pre-treat the cells with this compound for a designated time.

-

Stimulate the cells with ET-1 for a short period (e.g., 5-15 minutes).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the cell lysates.

-

Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt Ser473). Also, probe a separate blot or strip and re-probe the same blot with an antibody against the total protein to serve as a loading control.

-

-

Detection and Analysis:

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imager.

-

Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the relative level of pathway activation.

-

Conclusion

This compound is a well-characterized, selective ETA receptor antagonist that serves as a critical tool for elucidating the roles of the endothelin system in health and disease. Its mechanism of action is centered on the competitive blockade of the ETA receptor, leading to the inhibition of Gq-mediated signaling, suppression of intracellular calcium mobilization, and attenuation of proliferative and inflammatory pathways. The quantitative data on its high affinity and in vivo efficacy, particularly in reducing blood pressure, underscore its therapeutic potential. The detailed experimental protocols provided herein offer a foundation for further research into the multifaceted effects of ETA receptor antagonism.

References

- 1. researchgate.net [researchgate.net]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous Measurements of Intracellular Calcium and Membrane Potential in Freshly Isolated and Intact Mouse Cerebral Endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antihypertensive effects of this compound, a selective endothelin ETA receptor antagonist, in spontaneously hypertensive rats treated with DOCA-salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Treatment With Endothelin-A Receptor Antagonist BQ123 Attenuates Acute Inflammation in Mice Through T-Cell-Dependent Polymorphonuclear Myeloid-Derived Suppressor Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Intracellular calcium measurement [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. Figure 2 from Endothelin-1: Biosynthesis, Signaling and Vasoreactivity. | Semantic Scholar [semanticscholar.org]

- 11. Antihypertensive effect of a newly synthesized endothelin antagonist, this compound, in a genetic hypertensive model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antihypertensive effects of the endothelin receptor antagonist this compound in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, a selective endothelin subtype A-receptor antagonist, lowers blood pressure in different rat models of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

BQ-123: A Technical Guide to a Selective ETA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BQ-123, a cyclic pentapeptide, is a potent and highly selective antagonist of the endothelin-A (ETA) receptor. Its ability to specifically block the physiological effects mediated by the ETA receptor has established it as an invaluable tool in cardiovascular research and as a prototype for the development of therapeutic agents targeting the endothelin system. This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacodynamics, and detailed protocols for key experimental applications. Quantitative data are presented in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of its scientific applications.

Introduction

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that exerts its effects through two main receptor subtypes: ETA and ETB[1]. The ETA receptor, predominantly located on vascular smooth muscle cells, is primarily responsible for ET-1-induced vasoconstriction and cell proliferation[1]. In contrast, the ETB receptor has a more complex role, mediating both vasoconstriction on smooth muscle cells and vasodilation on endothelial cells through the release of nitric oxide and prostacyclin, as well as facilitating the clearance of circulating ET-1[1]. The differential roles of these receptors have significant implications in various pathophysiological conditions, including hypertension, pulmonary arterial hypertension, and chronic kidney disease[2][3].

This compound, with its high affinity and selectivity for the ETA receptor, allows for the precise dissection of ETA-mediated signaling pathways and has been instrumental in elucidating the role of this receptor in health and disease.

Chemical Properties and Structure

This compound is a cyclic pentapeptide with the sequence cyclo(-D-Trp-D-Asp-Pro-D-Val-L-Leu-)[4]. It was originally isolated from the fermentation broth of Streptomyces misakiensis[4].

| Property | Value |

| IUPAC Name | cyclo(D-tryptophyl-D-aspartyl-L-prolyl-D-valyl-L-leucyl) |

| CAS Number | 136553-81-6[5] |

| Molecular Formula | C31H42N6O7 |

| Molecular Weight | 610.71 g/mol [4] |

Mechanism of Action and Pharmacology

This compound functions as a competitive antagonist at the ETA receptor. It binds to the receptor with high affinity, thereby preventing the binding of the endogenous ligand, ET-1, and blocking its downstream effects. This antagonism has been demonstrated to reverse established ET-1-induced contractions, indicating that this compound can displace ET-1 from its receptor.

The selectivity of this compound for the ETA receptor over the ETB receptor is a key feature of its pharmacological profile. This high degree of selectivity allows researchers to specifically investigate ETA-mediated pathways without the confounding effects of ETB receptor modulation.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of this compound for the ETA and ETB receptors across various studies and experimental systems.

Table 1: Binding Affinity of this compound

| Receptor Subtype | Ligand | Preparation | Ki (nM) | Reference |

| ETA | [3H]this compound | Human Neuroblastoma SK-N-MC cells | 3.3 | [6] |

| ETA | This compound | Rat Vascular Smooth Muscle Cells | 4 | [7] |

| ETA | This compound | Porcine Aortic Smooth Muscle | 1.4 | [7] |

| ETB | This compound | Porcine Cerebellum | 1500 | [7] |

Table 2: Functional Antagonism of this compound

| Receptor Subtype | Assay | Preparation | IC50 (nM) | Reference |

| ETA | [125I]ET-1 Binding Inhibition | Porcine Aortic Vascular Smooth Muscle Cells | 7.3 | [5][8] |

| ETA | Ca2+ Mobilization Inhibition | Cultured Rat Mesangial Cells | 28 | [9] |

| ETB | [125I]ET-1 Binding Inhibition | Porcine Cerebellar Membranes | 18,000 | [8][10] |

Signaling Pathways

Activation of the ETA receptor by ET-1 initiates a cascade of intracellular signaling events. This compound, by blocking this initial binding, prevents the activation of these downstream pathways.

Gq/11-PLC-IP3-Ca2+ Pathway

The ETA receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11. Upon activation, Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ is a critical step in mediating vasoconstriction and cell proliferation. This compound has been shown to inhibit ET-1-induced phosphoinositide breakdown and subsequent intracellular Ca2+ elevation[5][9].

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the ETA receptor using a competitive binding assay with a radiolabeled ligand.

Objective: To determine the IC50 of this compound and subsequently calculate its Ki for the ETA receptor.

Materials:

-

Membrane Preparation: Membranes from cells or tissues expressing ETA receptors (e.g., human neuroblastoma SK-N-MC cells, porcine aortic vascular smooth muscle cells)[8][6].

-

Radioligand: [3H]this compound or [125I]ET-1.

-

Unlabeled Ligand: this compound.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.2% BSA.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine.

-

96-well plates.

-

Filtration manifold.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer to a final protein concentration of 50-100 µg/mL.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL membrane preparation, 50 µL radioligand (at a concentration near its Kd), and 50 µL binding buffer.

-

Non-specific Binding: 50 µL membrane preparation, 50 µL radioligand, and 50 µL of a high concentration of unlabeled ET-1 (e.g., 1 µM).

-

Competition: 50 µL membrane preparation, 50 µL radioligand, and 50 µL of varying concentrations of this compound.

-

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a filtration manifold. Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This protocol describes how to measure the inhibitory effect of this compound on ET-1-induced intracellular calcium mobilization.

Objective: To determine the potency of this compound in blocking ETA receptor-mediated increases in intracellular calcium.

Materials:

-

Cells: Cultured cells endogenously or recombinantly expressing the ETA receptor (e.g., rat mesangial cells, CHO-ETA cells)[9].

-

Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

-

Pluronic F-127.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

ET-1.

-

This compound.

-

96- or 384-well black-walled, clear-bottom plates.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed cells into the microplates and grow to 80-90% confluency.

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM (2-5 µM) and an equal concentration of Pluronic F-127 in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate for 60 minutes at 37°C in the dark.

-

-

Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye.

-

Assay:

-

Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

-

For antagonist mode, add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

-

Measure the baseline fluorescence for 10-20 seconds.

-

Inject a concentration of ET-1 that gives a maximal or near-maximal response (e.g., EC80) and continue to measure fluorescence for 2-3 minutes.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Calculate the percentage inhibition of the ET-1 response by this compound at each concentration.

-

Plot the percentage inhibition against the log concentration of this compound to determine the IC50.

-

In Vivo Blood Pressure Measurement in Rats

This protocol details the procedure for assessing the effect of this compound on blood pressure in an animal model of hypertension.

Objective: To evaluate the antihypertensive effect of this compound in vivo.

Materials:

-

Animals: Spontaneously hypertensive rats (SHR) or other suitable models of hypertension.

-

Anesthetic: Isoflurane or a similar anesthetic.

-

Catheters: Polyethylene tubing (e.g., PE-50).

-

This compound solution for intravenous infusion.

-

Saline (0.9%).

-

Heparinized saline.

-

Pressure transducer and data acquisition system.

-

Infusion pump.

-

Surgical instruments.

Procedure:

-

Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

-

Catheter Implantation:

-

Surgically expose the femoral artery and vein.

-

Carefully insert a catheter filled with heparinized saline into the femoral artery for blood pressure measurement.

-

Insert a second catheter into the femoral vein for drug infusion.

-

Exteriorize the catheters at the back of the neck and secure them.

-

-

Recovery: Allow the animal to recover from surgery for at least 24 hours.

-

Experiment:

-

Connect the arterial catheter to the pressure transducer and the venous catheter to the infusion pump.

-

Allow the animal to acclimatize and record a stable baseline blood pressure.

-

Begin intravenous infusion of this compound at a constant rate (e.g., 1-30 mg/kg/hr).

-

Continuously monitor and record mean arterial pressure (MAP) throughout the infusion period and for a designated time post-infusion.

-

-

Data Analysis:

-

Calculate the change in MAP from baseline at various time points during and after this compound infusion.

-

Compare the effects of different doses of this compound to determine a dose-response relationship.

-

Applications in Research and Drug Development

This compound's high selectivity for the ETA receptor has made it an indispensable tool for:

-

Target Validation: Confirming the role of the ETA receptor in various disease models.

-

Pharmacological Profiling: Characterizing the involvement of ETA-mediated pathways in cellular and physiological responses.

-

Screening: Serving as a reference compound in the development of new ETA receptor antagonists.

-

Preclinical Studies: Investigating the therapeutic potential of ETA receptor blockade in conditions such as hypertension, heart failure, and renal disease.

Conclusion

This compound is a well-characterized, potent, and selective ETA receptor antagonist that has significantly advanced our understanding of the endothelin system. Its specific pharmacological profile allows for the precise investigation of ETA receptor function. The detailed protocols provided in this guide serve as a resource for researchers and scientists aiming to utilize this compound in their studies, from basic pharmacological characterization to in vivo efficacy testing. As research into the therapeutic potential of endothelin receptor antagonism continues, this compound will undoubtedly remain a cornerstone of these endeavors.

References

- 1. Methods for assessing endothelin ETA-receptor antagonists in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Separation of Labeled Inositol Phosphate Isomers by High-Pressure Liquid Chromatography (HPLC) | Springer Nature Experiments [experiments.springernature.com]

- 3. sites.bu.edu [sites.bu.edu]

- 4. biochem.wustl.edu [biochem.wustl.edu]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous detection of phosphoinositide lipids by radioactive metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. A novel ETA antagonist (this compound) inhibits endothelin-1-induced phosphoinositide breakdown and DNA synthesis in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. bmglabtech.com [bmglabtech.com]

Bq-123: A Technical Guide to a Selective Endothelin ETA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, origin, and biological activity of Bq-123, a potent and selective antagonist of the endothelin A (ETA) receptor. This compound, a cyclic pentapeptide of microbial origin, has been instrumental in elucidating the physiological and pathological roles of the endothelin system. This document details the compound's discovery, its mechanism of action, quantitative biological data, and relevant experimental protocols. Furthermore, it visualizes the key signaling pathways modulated by this compound, offering a comprehensive resource for researchers in pharmacology and drug development.

Discovery and Origin

This compound, also known as cyclo(-D-Trp-D-Asp-L-Pro-D-Val-L-Leu-), is a cyclic pentapeptide that was first isolated from the fermentation broth of the bacterium Streptomyces misakiensis in 1991 by investigators at Banyu Pharmaceutical Co., Ltd.[1] This discovery was a significant milestone in the study of the endothelin system, providing a highly selective tool to probe the function of the ETA receptor.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₃₁H₄₂N₆O₇ | [1] |

| Molecular Weight | 610.7 g/mol | [1] |

| CAS Number | 136553-81-6 | [1] |

| Appearance | White solid | [2] |

| Solubility | Soluble in DMSO and ethanol. | [2] |

Mechanism of Action

This compound functions as a potent and selective competitive antagonist of the endothelin A (ETA) receptor.[3] Endothelin-1 (ET-1), a potent vasoconstrictor, exerts its effects by binding to ETA and ETB receptors. This compound selectively blocks the binding of ET-1 to the ETA receptor, thereby inhibiting its downstream signaling pathways. This selectivity allows for the specific investigation of ETA receptor-mediated processes.

Quantitative Biological Data

The biological activity of this compound has been quantified in various assays, demonstrating its high affinity and selectivity for the ETA receptor.

| Parameter | Value | Cell/System | Reference |

| IC₅₀ | 7.3 nM | Porcine aortic smooth muscle cells (ETA receptor) | [3][4][5] |

| Kᵢ | 1.4 nM | ETA receptor | [6] |

| Kᵢ | 1500 nM | ETB receptor | [6] |

| Kᵢ | 3.3 nM | Human neuroblastoma cell line SK-N-MC ([³H]this compound binding) | [7] |

| Kᵢ | 4 x 10⁻⁹ M | Rat vascular smooth muscle cells ([¹²⁵I]ET-1 binding) | [2] |

Signaling Pathways

This compound modulates cellular function by inhibiting the signaling cascades initiated by the activation of the ETA receptor. Additionally, it has been shown to influence immune responses through the IL-13/STAT6/ARG1 pathway in myeloid-derived suppressor cells (MDSCs).

Endothelin ETA Receptor Signaling Pathway

Activation of the ETA receptor by endothelin-1 (ET-1) initiates a cascade of intracellular events, primarily through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to physiological responses such as vasoconstriction and cell proliferation. This compound blocks the initial binding of ET-1 to the ETA receptor, thus inhibiting this entire cascade.

Caption: this compound inhibits the ETA receptor signaling pathway.

IL-13/STAT6/ARG1 Signaling Pathway in MDSCs

This compound has been shown to activate polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs) through the IL-13/STAT6/Arg1 signaling pathway. This pathway is initiated by the binding of Interleukin-13 (IL-13) to its receptor, leading to the phosphorylation and activation of STAT6. Activated STAT6 then translocates to the nucleus and induces the expression of Arginase-1 (Arg1), a key effector molecule of MDSC-mediated immunosuppression.

Caption: this compound activates PMN-MDSCs via the IL-13/STAT6/Arg1 pathway.

Experimental Protocols

The following are representative protocols for key experiments involving this compound. These should be adapted based on specific experimental conditions and cell/tissue types.

Isolation of this compound from Streptomyces misakiensis (General Procedure)

A detailed, proprietary protocol for the original isolation is not publicly available. However, a general procedure for isolating secondary metabolites from Streptomyces fermentation broths is as follows:

-

Fermentation: Culture Streptomyces misakiensis in a suitable liquid medium under optimal conditions for secondary metabolite production.

-

Extraction: After a sufficient incubation period, separate the mycelium from the culture broth by centrifugation or filtration. Extract the culture filtrate with an organic solvent such as ethyl acetate.

-

Purification: Concentrate the organic extract and subject it to a series of chromatographic separations. This may include silica gel column chromatography, followed by further purification using techniques like High-Performance Liquid Chromatography (HPLC) to isolate the pure this compound compound.

Solid-Phase Synthesis of this compound (General Procedure)

-

Resin Preparation: Start with a suitable resin, such as 2-chlorotrityl chloride resin.

-

First Amino Acid Attachment: Attach the first Fmoc-protected amino acid (e.g., Fmoc-L-Leu-OH) to the resin.

-

Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids (Fmoc-D-Val-OH, Fmoc-L-Pro-OH, Fmoc-D-Asp(OtBu)-OH, Fmoc-D-Trp(Boc)-OH) using a coupling agent like HBTU/HOBt and a base such as DIPEA. After each coupling step, remove the Fmoc protecting group with a piperidine solution.

-

Cleavage from Resin: Once the linear pentapeptide is assembled, cleave it from the resin using a mild acidic solution (e.g., dilute TFA in DCM).

-

Cyclization: Perform the head-to-tail cyclization of the linear peptide in solution using a suitable coupling reagent.

-

Deprotection and Purification: Remove the side-chain protecting groups (e.g., OtBu, Boc) using a stronger acidic solution (e.g., TFA cocktail). Purify the final cyclic peptide by preparative HPLC.

ETA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the ETA receptor.

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the ETA receptor (e.g., human neuroblastoma SK-N-MC cells).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA).

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ETA receptor ligand (e.g., [³H]this compound or [¹²⁵I]ET-1), and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Western Blot for STAT6 Phosphorylation

This protocol outlines the detection of STAT6 phosphorylation in myeloid-derived suppressor cells (MDSCs) upon stimulation.

-

Cell Culture and Treatment: Culture MDSCs and treat them with this compound and/or IL-13 for various time points.

-

Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT6 (p-STAT6) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT6 to confirm equal protein loading.

Conclusion

This compound remains a cornerstone in the study of the endothelin system. Its discovery as a natural product and subsequent characterization as a potent and selective ETA receptor antagonist have provided invaluable insights into the role of ET-1 in various physiological and pathophysiological processes. The experimental protocols and signaling pathway diagrams presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies. Further investigation into the therapeutic potential of this compound and its analogs continues to be an active area of research in cardiovascular diseases, oncology, and immunology.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. [3H]this compound, a highly specific and reversible radioligand for the endothelin ETA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to BQ-123: Structure, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BQ-123, a potent and selective endothelin-A (ET-A) receptor antagonist. The document details its chemical structure, physicochemical properties, and its mechanism of action within the endothelin signaling pathway. Furthermore, it outlines key experimental protocols for studying this compound's activity and includes visualizations to facilitate understanding of complex biological processes and experimental designs.

Chemical Structure and Properties

This compound is a cyclic pentapeptide that was first isolated from the fermentation broth of Streptomyces misakiensis.[1] Its structure and chemical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-[(3R,6R,9S,12R,15S)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid | [2][3][4] |

| Synonyms | Cyclo(D-Trp-D-Asp-Pro-D-Val-Leu) | [1][5][6][7] |

| Chemical Formula | C₃₁H₄₂N₆O₇ | [1][2][4][5][6][8][9][10][11][12][13] |

| Molecular Weight | 610.71 g/mol | [1][4][5][6][8][10][13] |

| CAS Number | 136553-81-6 | [5][6][7][8][9][10][11][12][13] |

| SMILES | CC(C)C[C@H]1C(=O)N--INVALID-LINK--N2CCC[C@H]2C(=O)N--INVALID-LINK--N1)C(C)C)CC(=O)O">C@@HCC3=CNC4=CC=CC=C43 | [2][5][6][11][13] |

| Appearance | White to off-white solid | [5][10][14] |

| Purity | >95% (HPLC) | [6][7][8][11][12][14] |

| Solubility | Water: ~0.4-1.25 mg/mLDMSO: ~93-100 mg/mLEthanol: ~12-15 mg/mL | [5][6][7][8][9][11][12][13] |

| Storage | Powder: -20°C for up to 3 yearsIn solvent: -80°C for up to 1 year | [5][6][7][9][10][12][13] |

Mechanism of Action: Selective ET-A Receptor Antagonism

This compound is a highly potent and selective competitive antagonist of the endothelin-A (ET-A) receptor.[1][10] Endothelins are a family of potent vasoconstrictor peptides that mediate their effects through two main receptor subtypes: ET-A and ET-B.[5] The ET-A receptor is predominantly found on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation.[5][6]

By selectively blocking the ET-A receptor, this compound inhibits the physiological effects of endothelin-1 (ET-1), leading to vasodilation and a reduction in blood pressure.[10] This selectivity is crucial for its therapeutic potential, as the ET-B receptor has more complex roles, including vasodilation and clearance of ET-1.

Table 2: Receptor Binding Affinity and Potency of this compound

| Parameter | Value | Receptor Subtype | Reference(s) |

| Ki | 1.4 - 40 nM | ET-A | [11][14] |

| Ki | 1500 - 2500 nM | ET-B | [11][14][15] |

| IC₅₀ | 7.3 nM | ET-A | [2][5][9][10] |

Endothelin Signaling Pathway and this compound Inhibition

The binding of ET-1 to the ET-A receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that results in vasoconstriction. This compound competitively inhibits this initial binding step.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the ET-A receptor.

Materials:

-

Cell membranes expressing the human ET-A receptor (e.g., from SK-N-MC or 1321N1 cells).[15][16][17]

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of unlabeled this compound.

-

In a microplate, add cell membranes, [³H]this compound (at a concentration near its Kd, e.g., 3 nM), and varying concentrations of unlabeled this compound or vehicle.[16][17]

-

For non-specific binding determination, add a high concentration of unlabeled ET-1 (e.g., 1 µM).

-

Incubate at 37°C for a sufficient time to reach equilibrium (e.g., 7 minutes).[15]

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC₅₀ of this compound. Calculate the Ki value using the Cheng-Prusoff equation.

References

- 1. Systemic ETA receptor antagonism with this compound blocks ET-1 induced forearm vasoconstriction and decreases peripheral vascular resistance in healthy men - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. [3H]this compound, a highly specific and reversible radioligand for the endothelin ETA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitory Effect of this compound on Endothelin-1-Stimulated Mitogen-Activated Protein Kinase and Cell Growth of Rat Vascular Smooth Muscle Cells [jstage.jst.go.jp]

- 7. Carrier-mediated active transport of this compound, a peptidic endothelin antagonist, into rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Figure 2 from Endothelin-1: Biosynthesis, Signaling and Vasoreactivity. | Semantic Scholar [semanticscholar.org]

- 10. journals.biologists.com [journals.biologists.com]

- 11. Effect of endothelin receptor antagonist, this compound, on Ca2+ signaling in cultured rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pseudo-noncompetitive antagonism by BQ123 of intracellular calcium transients mediated by human ETA endothelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The endothelin receptor antagonist, this compound, inhibits angiotensin II-induced contractions in rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | ETA Receptors | Tocris Bioscience [tocris.com]

- 16. karger.com [karger.com]

- 17. [H]this compound binding to native endothelin ET(A) receptors in human astrocytoma 1321N1 cells and screening of potential ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

BQ-123: A Technical Guide to its Binding Affinity for Endothelin Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of BQ-123, a potent and selective antagonist for the endothelin-A (ETA) receptor. The following sections detail quantitative binding data, experimental methodologies, and key signaling pathways, offering a crucial resource for researchers in pharmacology and drug development.

Core Data: Binding Affinity of this compound

This compound, a cyclic pentapeptide, demonstrates a high and selective affinity for the ETA receptor subtype, with significantly lower affinity for the ETB receptor. This selectivity is a cornerstone of its utility as a research tool and its potential as a therapeutic agent. The binding affinity of this compound is typically quantified using inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), derived from competitive radioligand binding assays.

Quantitative Binding Data Summary

The following tables summarize the binding affinity of this compound for ETA and ETB receptors across various experimental systems.

Table 1: this compound Binding Affinity for ETA Receptors

| Tissue/Cell Line | Radioligand | Affinity Metric | Value (nM) | Reference |

| Human Neuroblastoma (SK-N-MC) | [3H]this compound | Ki | 3.3 | [1] |

| Human Astrocytoma (1321N1) | [3H]this compound | KD | 2.29 | [2][3] |

| Human Meningioma | [125I]ET-1 | IC50 | 320 | [4] |

| Porcine Aortic Smooth Muscle Cells | Not Specified | IC50 | 7.3 | [5] |

| Rat Heart | Not Specified | KDETA | 1.18 ± 0.16 | [6] |

| Pig Heart | Not Specified | KDETA | 0.52 ± 0.05 | [6] |

| Human Left Ventricle | [125I]ET-1 | KDETA | 1.20 ± 0.28 | [6] |

Table 2: this compound Binding Affinity for ETB Receptors

| Tissue/Cell Line | Radioligand | Affinity Metric | Value (nM) | Reference |

| General | Not Specified | Ki | 1500 | [7] |

| General | Not Specified | IC50 | 18,000 | [8] |

| Rat Heart | Not Specified | KDETB | 1,370,000 ± 1,150,000 | [6] |

| Pig Heart | Not Specified | KDETB | 70,400 ± 4,000 | [6] |

| Human Left Ventricle | [125I]ET-1 | KDETB | 287,000 ± 93,000 | [6] |

Experimental Protocols

The determination of this compound's binding affinity predominantly relies on competitive radioligand binding assays. These assays measure the ability of unlabeled this compound to displace a radiolabeled ligand from the endothelin receptors.

Radioligand Binding Assay for this compound

This protocol is a synthesized representation based on methodologies described in the cited literature.

1. Materials:

- Cell Membranes or Tissue Homogenates: Expressing ETA and/or ETB receptors (e.g., human neuroblastoma SK-N-MC cells, human astrocytoma 1321N1 cells, or cardiac tissue).[1][2][6]

- Radioligand: Typically [3H]this compound for direct binding studies or a high-affinity radiolabeled endothelin agonist like [125I]ET-1 for competition assays.[1][6]

- Unlabeled Ligand: this compound of high purity.

- Assay Buffer: Composition varies, but typically includes a buffer (e.g., Tris-HCl), divalent cations (e.g., MgCl2), and protease inhibitors.

- Filtration Apparatus: Glass fiber filters and a cell harvester to separate bound from free radioligand.

- Scintillation Counter: For quantifying the radioactivity of the bound radioligand.

2. Procedure:

- Incubation: A constant concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

- Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium. For [3H]this compound, steady state is achieved within 7 minutes.[1]

- Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer to remove non-specifically bound radioactivity.

- Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

- Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizing the Mechanisms

To better understand the experimental and physiological context of this compound's action, the following diagrams illustrate the workflow of a competitive binding assay and the signaling pathway of the ETA receptor.

Caption: Workflow for a competitive radioligand binding assay.

Caption: ETA receptor signaling and antagonism by this compound.

Conclusion

This compound is a highly selective ETA receptor antagonist with a binding affinity in the low nanomolar range for its target receptor and a significantly lower affinity for the ETB receptor. This high selectivity, demonstrable through well-established radioligand binding assays, makes it an invaluable tool for elucidating the physiological and pathological roles of the ETA receptor. The data and methodologies presented in this guide provide a foundational resource for researchers engaged in the study of the endothelin system and the development of novel therapeutics targeting this pathway.

References

- 1. [3H]this compound, a highly specific and reversible radioligand for the endothelin ETA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [H]this compound binding to native endothelin ET(A) receptors in human astrocytoma 1321N1 cells and screening of potential ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. A selective endothelin ETA antagonist, this compound, inhibits125I-endothelin-1 (125I-ET-1) binding to human meningiomas and antagonizes ET-1-induced proliferation of meningioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Characterization of the endothelin receptor selective agonist, BQ3020 and antagonists BQ123, FR139317, BQ788, 50235, Ro462005 and bosentan in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | ETA Receptors | Tocris Bioscience [tocris.com]

- 8. Systemic ETA receptor antagonism with this compound blocks ET-1 induced forearm vasoconstriction and decreases peripheral vascular resistance in healthy men - PMC [pmc.ncbi.nlm.nih.gov]

BQ-123: A Technical Overview for Researchers

An In-depth Guide to the Selective ETA Receptor Antagonist

BQ-123 is a potent and highly selective cyclic pentapeptide antagonist of the endothelin-A (ETA) receptor.[1][2] It serves as a critical tool in cardiovascular research, inflammation studies, and neuroscience by allowing for the specific blockade of pathways mediated by endothelin-1 (ET-1) binding to the ETA receptor.[2][3] This guide provides a technical summary of its mechanism of action, relevant signaling pathways, pharmacological data, and key experimental protocols for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound functions by competitively inhibiting the binding of the potent vasoconstrictor peptide ET-1 to its ETA receptor, which is primarily located on vascular smooth muscle cells.[2][4] This blockade prevents the conformational changes in the receptor that would typically initiate downstream signaling cascades responsible for vasoconstriction, cell proliferation, and inflammation.[3][5][6] Its high selectivity for the ETA receptor over the ETB receptor makes it an invaluable tool for isolating and studying ETA-specific physiological and pathological processes.[7][8]

Figure 1: this compound competitively antagonizes the ETA receptor, blocking ET-1 binding.

Pharmacological Data

The potency and selectivity of this compound have been quantified across various assays. These values are crucial for designing experiments and interpreting results.

| Parameter | Value | Receptor | Assay/Cell Type | Reference |

| IC50 | 7.3 nM | ETA | Cell-free binding assay | [1][5][7][9] |

| 28 nM | ETA | ET-1 induced Ca2+ elevation in rat mesangial cells | [10] | |

| Ki | 1.4 nM | ETA | Radioligand binding assay | |

| 3.3 nM | ETA | [3H]this compound binding in human neuroblastoma cells | [11] | |

| 25 nM | ETA | N/A | [1] | |

| 1500 nM | ETB | Radioligand binding assay | ||

| Selectivity | ~2,500-fold | ETA vs ETB | Porcine cerebellum binding experiments | [7] |

Key Signaling Pathways Modulated by this compound

This compound primarily impacts pathways downstream of ETA receptor activation. However, recent research has uncovered its influence on immunomodulatory signaling.

Activation of the Gq/11-protein coupled ETA receptor by ET-1 stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade culminates in smooth muscle contraction and cell proliferation.[5][12] this compound prevents the initiation of this entire pathway.

Figure 2: this compound blocks the ETA-mediated Gq/11-PLC-IP3/DAG signaling cascade.

Recent studies have revealed a novel role for this compound in attenuating acute inflammation.[3] It has been shown to activate polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs) through a mechanism involving the IL-13/STAT6/Arg1 signaling pathway.[3][13] This leads to an immunosuppressive phenotype, characterized by the upregulation of Arginase-1 (Arg1), which can suppress T-cell proliferation.[3]

Figure 3: this compound induces an immunosuppressive phenotype via the IL-13/STAT6/Arg1 axis.

This compound has also been implicated in the inhibition of the PI3K/Akt signaling pathway.[7] This pathway is a central regulator of the cell cycle, proliferation, and survival.[14][15] The inhibitory effect of this compound on this pathway may contribute to its protective role in lung injury and its analgesic effects in certain models of cancer pain.[7]

Experimental Protocols

Detailed methodologies are critical for reproducible research. Below are summaries of key experimental procedures involving this compound.

This assay functionally assesses the antagonist activity of this compound by measuring its ability to block ET-1-induced calcium mobilization.[10]

Methodology:

-

Cell Culture: Plate cultured cells (e.g., rat mesangial cells) and grow to confluence.[10]

-

Dye Loading: Load cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM).

-

Pre-incubation: Incubate a subset of cells with varying concentrations of this compound. Control cells receive vehicle.

-

Stimulation: Introduce ET-1 to both this compound-treated and control cells.[10]

-

Measurement: Monitor intracellular Ca2+ levels by measuring fluorescence changes using a fluorometer or imaging system.

-

Analysis: Quantify the inhibition of the ET-1-induced Ca2+ peak by this compound to determine the half-maximal inhibitory concentration (IC50).[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Treatment With Endothelin-A Receptor Antagonist BQ123 Attenuates Acute Inflammation in Mice Through T-Cell-Dependent Polymorphonuclear Myeloid-Derived Suppressor Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The endothelin receptor antagonist, this compound, inhibits angiotensin II-induced contractions in rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. BQ123, an ETA receptor antagonist, inhibits endothelin-1-mediated proliferation of human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect and Mechanism of Endothelin Receptor A Inhibitor this compound Combined with Electroacupuncture on Tibia Cancer Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Systemic ETA receptor antagonism with this compound blocks ET-1 induced forearm vasoconstriction and decreases peripheral vascular resistance in healthy men - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | Endothelin Receptor | TargetMol [targetmol.com]

- 10. Effect of endothelin receptor antagonist, this compound, on Ca2+ signaling in cultured rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [3H]this compound, a highly specific and reversible radioligand for the endothelin ETA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitory Effect of this compound on Endothelin-1-Stimulated Mitogen-Activated Protein Kinase and Cell Growth of Rat Vascular Smooth Muscle Cells [jstage.jst.go.jp]

- 13. Frontiers | Treatment With Endothelin-A Receptor Antagonist BQ123 Attenuates Acute Inflammation in Mice Through T-Cell-Dependent Polymorphonuclear Myeloid-Derived Suppressor Cell Activation [frontiersin.org]

- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 15. cusabio.com [cusabio.com]

An In-depth Technical Guide to the Endothelin-1 Signaling Pathway and the Selective ETA Receptor Antagonist, BQ-123

This guide provides a comprehensive overview of the Endothelin-1 (ET-1) signaling pathway, a critical regulator of vascular tone and cellular growth, and the utility of BQ-123, a selective Endothelin-A (ETA) receptor antagonist, as a tool for research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this pivotal biological system.

The Endothelin System: Core Components and Function

Endothelin-1 (ET-1) is a potent 21-amino acid vasoconstrictor peptide primarily produced by endothelial cells, though it is also synthesized by vascular smooth muscle cells, macrophages, and renal medulla cells.[1][2] It is the most common and powerful isoform of the endothelin family, which also includes ET-2 and ET-3.[3] The primary role of ET-1 is the regulation of vascular tone, but it is also deeply involved in processes such as cell proliferation, fibrosis, inflammation, and cardiac hypertrophy.[1][2]

The biological effects of ET-1 are mediated through its interaction with two distinct G-protein coupled receptors (GPCRs): the Endothelin-A (ETA) receptor and the Endothelin-B (ETB) receptor.[4][5]

-

ETA Receptors: These are predominantly located on vascular smooth muscle cells.[1][6] Their activation by ET-1 is the primary driver of vasoconstriction and smooth muscle cell proliferation.[6][7]

-

ETB Receptors: These receptors are found on both endothelial cells and vascular smooth muscle cells.[6] On endothelial cells, ETB receptor activation leads to the release of vasodilators like nitric oxide (NO) and prostacyclin.[6][8] Conversely, ETB receptors on smooth muscle cells contribute to vasoconstriction.[6][9] ETB receptors also play a significant role in clearing circulating ET-1 from the bloodstream.[10]

Dysregulation of the ET-1 system is implicated in a variety of cardiovascular diseases, including pulmonary hypertension, systemic hypertension, heart failure, and coronary vasospasm.[1][3][8]

The Endothelin-1 Signaling Cascade

The binding of ET-1 to its receptors initiates a cascade of intracellular signaling events. The ETA receptor, in particular, couples to several G-protein families, including Gαq, Gαs, and Gαi, leading to the activation of multiple downstream pathways.[2][6]

Key Downstream Pathways of ETA Receptor Activation:

-

Gαq-PLC-IP3/DAG Pathway: Upon ET-1 binding, the ETA receptor activates the Gαq protein, which in turn stimulates Phospholipase C (PLC).[2][4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[2][4] This surge in intracellular calcium is a primary driver of smooth muscle contraction.

-

MAPK/ERK Pathway: ETA receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade.[4] This is often initiated through G-protein activation of small GTPases like Ras, leading to a phosphorylation cascade that ultimately activates extracellular signal-regulated kinases (ERK), which play a role in cell growth, proliferation, and hypertrophy.[4]

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical downstream target of ET-1 signaling.[4] This pathway is primarily involved in promoting cell survival and inhibiting apoptosis.[4]

-

Calcium-Calcineurin Pathway: The increase in intracellular calcium can activate the calmodulin-dependent phosphatase, calcineurin.[4] This pathway is particularly important in the heart, where it has been shown to play a significant role in mediating cardiac hypertrophy in response to ET-1.[4]

Caption: Endothelin-1 (ET-1) Signaling via the ETA Receptor.

This compound: A Prototypical ETA Receptor Antagonist

This compound is a cyclic pentapeptide that acts as a potent and highly selective antagonist of the ETA receptor.[11][12] It was first isolated from the fermentation broth of Streptomyces misakiensis.[12] Its selectivity makes it an invaluable tool for dissecting the specific physiological and pathophysiological roles of the ETA receptor, distinct from those of the ETB receptor.

Chemical and Physical Properties

The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | cyclo(D-Trp-D-Asp-Pro-D-Val-Leu) | [12][13] |

| Molecular Formula | C31H42N6O7 | [11][13] |

| Molecular Weight | 610.7 g/mol | [13][14] |

| CAS Number | 136553-81-6 | [11][13] |

| Purity | >95% | [11][13] |

| Solubility | Soluble in water | [11][13] |

Mechanism of Action and Selectivity

This compound exerts its effects by competitively binding to the ETA receptor, thereby preventing ET-1 from binding and initiating downstream signaling.[12] This blockade effectively inhibits ETA-mediated physiological responses such as vasoconstriction and cell proliferation.[7][15] The high selectivity of this compound for the ETA receptor over the ETB receptor is a key feature of its pharmacological profile.

| Parameter | Receptor | Value | Reference(s) |

| Ki (Binding Affinity) | ETA | 1.4 nM | [11][16] |

| ETB | 1500 nM | [11][16] | |

| IC50 (Inhibitory Conc.) | ETA | 7.3 nM | [15] |

The more than 1000-fold difference in binding affinity demonstrates the remarkable selectivity of this compound for the ETA receptor.

Experimental Protocols: Investigating ET-1 Signaling with this compound

This compound is widely used in a variety of experimental models to probe the function of the ET-1/ETA axis. Below is a representative protocol for an in vitro vasoconstriction assay, a fundamental technique for studying vascular pharmacology.

Protocol: In Vitro Arterial Ring Vasoconstriction Assay

Objective: To quantify the inhibitory effect of this compound on ET-1-induced vasoconstriction in isolated arterial segments.

Materials:

-

Aortic or mesenteric artery segments from a suitable animal model (e.g., rat).

-

Krebs-Henseleit physiological salt solution (PSS), gassed with 95% O2 / 5% CO2.

-

Endothelin-1 (ET-1) stock solution.

-

This compound stock solution.

-

Potassium chloride (KCl) for viability testing.

-

Isolated organ bath system equipped with isometric force transducers.

-

Data acquisition system.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize the animal according to institutional guidelines.

-

Carefully dissect the thoracic aorta or mesenteric artery and place it in ice-cold PSS.

-

Under a dissecting microscope, remove adherent connective and adipose tissue.

-

Cut the artery into rings of 2-3 mm in length.

-

-

Mounting and Equilibration:

-

Mount the arterial rings on stainless steel hooks in the organ baths containing PSS maintained at 37°C and continuously gassed.

-

Allow the rings to equilibrate for 60-90 minutes under a determined optimal resting tension (e.g., 1.5-2.0 g for rat aorta), washing with fresh PSS every 15-20 minutes.

-

-

Viability and Contractility Check:

-

Depolarize the rings with a high concentration of KCl (e.g., 60-80 mM) to induce contraction and verify tissue viability.

-

Wash the rings repeatedly with PSS until the tension returns to the baseline.

-

-

Antagonist Incubation:

-

For the experimental group, add the desired concentration of this compound to the organ baths. Allow for an incubation period of 20-30 minutes.

-

The control group receives an equivalent volume of the vehicle (e.g., water).

-

-

ET-1 Cumulative Concentration-Response Curve:

-

Add ET-1 to the baths in a cumulative, logarithmic manner (e.g., 10^-11 M to 10^-7 M), allowing the contractile response to plateau at each concentration before adding the next.

-

Record the isometric tension continuously.

-

-

Data Analysis:

-

Express the contractile response as a percentage of the maximum contraction induced by KCl.

-

Plot the concentration-response curves for ET-1 in the presence and absence of this compound.

-

Analyze the data using appropriate pharmacological models (e.g., Schild regression) to determine the potency and efficacy of ET-1 and the nature of the antagonism by this compound. A rightward shift in the ET-1 concentration-response curve in the presence of this compound indicates competitive antagonism.

-

Caption: Experimental Workflow for an In Vitro Vasoconstriction Assay.

Conclusion

The Endothelin-1 signaling pathway, particularly through the ETA receptor, is a fundamental mechanism in cardiovascular physiology and a key contributor to the pathophysiology of numerous diseases. This compound, with its high potency and selectivity as an ETA receptor antagonist, remains an indispensable pharmacological tool. Its use in well-defined experimental protocols allows for the precise investigation of ETA receptor function, contributing significantly to our understanding of this system and aiding in the development of novel therapeutic strategies targeting the endothelin axis.

References

- 1. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. BQ123, an ETA receptor antagonist, inhibits endothelin-1-mediated proliferation of human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CV Physiology | Endothelin [cvphysiology.com]

- 9. researchgate.net [researchgate.net]

- 10. ahajournals.org [ahajournals.org]

- 11. This compound | ETA Receptors | Tocris Bioscience [tocris.com]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. This compound, ETA receptor antagonist (CAS 136553-81-6) | Abcam [abcam.com]

- 14. This compound | C31H42N6O7 | CID 443289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. This compound | Endothelin ETA Receptor Antagonists: R&D Systems [rndsystems.com]

Bq-123: A Technical Guide to its Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bq-123 is a potent and highly selective antagonist of the endothelin-A (ETA) receptor, a key player in a multitude of physiological and pathological processes. This technical guide provides an in-depth overview of the fundamental research applications of this compound, with a focus on its mechanism of action, relevant signaling pathways, and established experimental protocols. Quantitative data from various studies are summarized for comparative analysis, and key experimental workflows are visualized to facilitate understanding and replication. This document serves as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of ETA receptor antagonism.

Introduction

This compound is a cyclic pentapeptide with the sequence Cyclo(D-Trp-D-Asp-Pro-D-Val-Leu). It has been instrumental in elucidating the role of the endothelin system, particularly the ETA receptor, in various disease models. The endothelin system comprises three peptides (ET-1, ET-2, and ET-3) and two primary G protein-coupled receptors, the endothelin-A (ETA) and endothelin-B (ETB) receptors. The activation of the ETA receptor by its primary ligand, endothelin-1 (ET-1), mediates vasoconstriction, cell proliferation, and inflammation. This compound's high selectivity for the ETA receptor makes it an invaluable tool for dissecting the specific contributions of this receptor subtype in complex biological systems.

Basic research has demonstrated the potential of this compound in a range of applications, including the modulation of inflammatory responses, the amelioration of cardiovascular conditions, and the investigation of cancer-related pain.[1][2][3] Its ability to counteract the effects of ET-1 has opened avenues for investigating novel therapeutic strategies for diseases characterized by ETA receptor overactivation.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively binding to the ETA receptor, thereby preventing the binding of its endogenous ligand, ET-1. This blockade inhibits the downstream signaling cascades typically initiated by ET-1/ETA receptor interaction.

Canonical Endothelin-A Receptor Signaling

The binding of ET-1 to the ETA receptor typically activates Gαq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction, cell growth, and the production of inflammatory mediators.

This compound in Anti-Inflammatory Signaling: The IL-13/STAT6/Arg1 Pathway

Recent research has uncovered a novel anti-inflammatory mechanism of this compound involving the activation of polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs).[1][2] In this pathway, this compound treatment leads to the upregulation of Interleukin-13 (IL-13), which in turn activates the STAT6 (Signal Transducer and Activator of Transcription 6) signaling pathway. Phosphorylated STAT6 promotes the expression of Arginase-1 (Arg1), a key enzyme in the immunosuppressive function of PMN-MDSCs.[1][2] This leads to the attenuation of acute inflammation in various models, including colitis, pneumonia, and hepatitis.[1][2]

Caption: this compound's anti-inflammatory signaling pathway.

This compound in Cancer Pain: PI3K/Akt Pathway Inhibition

In the context of tibia cancer pain in rats, this compound, particularly in combination with electroacupuncture, has been shown to inhibit the activation of the PI3K/Akt signaling pathway.[3] This pathway is crucial for cell survival and proliferation. Its inhibition by this compound leads to a reduction in the expression of α-SMA and ETAR levels, contributing to pain relief.[3]

Caption: this compound's role in inhibiting the PI3K/Akt pathway in cancer pain.